molecular formula C20H24BNO2 B1375768 9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole CAS No. 1020657-86-6

9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole

Cat. No. B1375768
M. Wt: 321.2 g/mol
InChI Key: WZHQDHUWGUPVQF-UHFFFAOYSA-N
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Description

The compound is a derivative of carbazole, which is a heterocyclic organic compound. It has a two-ring structure, consisting of a benzene ring fused to a five-membered nitrogenous ring . The compound also contains a boronate ester group, which is commonly used in Suzuki coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be expected to have the planar structure of carbazole, with the ethyl and boronate ester groups adding some three-dimensionality .


Chemical Reactions Analysis

Carbazole compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The boronate ester group can participate in Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of other carbazole derivatives. These compounds are typically solid at room temperature, and they may exhibit fluorescence .

Scientific Research Applications

Fluorescent Probe Synthesis

9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole has been utilized in the synthesis of novel near-infrared fluorescent probes. Specifically, this compound was used in creating a near-infrared fluorescence probe of carbazole borate ester including indole, through a series of reactions including electrophilic substitution and coupling with Bis(pinacolato) diboron (Shen You-min, 2014).

Organic Electron Donors

This compound has also been involved in the synthesis of organic electron-donors derived from carbazole. These donors play a crucial role as key intermediates in various synthetic approaches, especially in the context of organic electronics (Elham N. Bifari & R. El-Shishtawy, 2021).

Antimicrobial Agent Synthesis

9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole has been used as a precursor for synthesizing heterocyclic derivatives with potential antimicrobial activities. These derivatives have been tested and evaluated as antimicrobial agents, highlighting the versatility of this compound in pharmaceutical chemistry (N. Salih, J. Salimon, & E. Yousif, 2016).

Crystal Structure and DFT Studies

The compound has been studied for its crystal structure and density functional theory (DFT) calculations. These studies are vital for understanding the molecular structure and properties of the compound, which is essential in fields like material science and molecular engineering (T. Liao et al., 2022).

Synthesis of Conjugated Polymers

Another significant application is in the synthesis of conjugated polymers. These polymers have been synthesized using palladium-catalyzed Suzuki coupling methods and characterized for their properties. The synthesized polymers have applications in fields such as optoelectronics and photovoltaics (M. Grigoras & N. Antonoaia, 2005).

Optical and Electrochemical Properties

The compound has been used in the synthesis of high-molecular-weight conjugated polycarbazoles. These polymers show promising optical, electrochemical, and thermal properties, making them suitable for applications in electronics and materials science (Yaqin Fu & Zhishan Bo, 2005).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Specific safety and hazard information would depend on the exact properties of the compound .

Future Directions

The study and application of carbazole derivatives is a vibrant field, with potential applications in areas such as organic light-emitting diodes (OLEDs), pharmaceuticals, and organic synthesis . The introduction of a boronate ester group could allow for interesting cross-coupling reactions .

properties

IUPAC Name

9-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO2/c1-6-22-17-10-8-7-9-15(17)16-13-14(11-12-18(16)22)21-23-19(2,3)20(4,5)24-21/h7-13H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHQDHUWGUPVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745375
Record name 9-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole

CAS RN

1020657-86-6
Record name 9-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
G Sivakumar, M Sasikumar… - Journal of Heterocyclic …, 2017 - Wiley Online Library
Four new small molecules – CTDP, BCTDP, CFDP, and BCFDP having D‐π‐A‐π‐D molecular architecture, possessing carbazole and benzocarbazole as electron donors, …
Number of citations: 5 onlinelibrary.wiley.com
Q Zhang, D Fang, H Jiang, X Zhang, H Zhang - Organic Electronics, 2015 - Elsevier
Two wide band gap functional compounds of phenylbis(4-(spiro [fluorene-9,9'-xanthen]-2-yl)phenyl)phosphine oxide (2SFOPO) and (4-(9-ethyl-9H- carbazol-3-yl)phenyl)(phenyl)(4-(…
Number of citations: 14 www.sciencedirect.com
H Wang, AD Sheikh, Q Feng, F Li, Y Chen, W Yu… - ACS …, 2015 - ACS Publications
Perovskite solar cells are very promising for practical applications owing to their rapidly rising power conversion efficiency and low cost of solution-based processing. 2,2′,7,7′-…
Number of citations: 115 pubs.acs.org
DI Tonkoglazova, AV Gulevskaya… - Beilstein Journal of …, 2021 - beilstein-journals.org
Novel carbazole-based [6] helicenes fused with an azine ring (pyridine, pyrazine or quinoxaline) have been prepared through a five-step synthetic sequence in good overall yields. …
Number of citations: 10 www.beilstein-journals.org
J Hu, H Sun, W Cai, X Pu, Y Zhang… - The Journal of Organic …, 2016 - ACS Publications
By developing a mild Ni-catalyzed system, a method for direct borylation of sp 2 and sp 3 C–N bonds has been established. The key to this hightly efficient C–N bond borylative …
Number of citations: 132 pubs.acs.org
A Base, E Scope - researchgate.net
Potassium methoxide (42.1 mg, 0.60 mmol, 1.2 equiv) was placed in a vial with a screw cap containing a silicon-coated rubber septum in a glove box under argon atmosphere. After the …
Number of citations: 3 www.researchgate.net
GS Reddy, JS Kumar, B Thirupataiah, H Bhuktar… - Bioorganic …, 2022 - Elsevier
The importance of the quinoxaline framework is exemplified by its presence in the well-known drugs such as varenicline, brimonidine, quinacillin, etc. In the past few years, preparation …
Number of citations: 5 www.sciencedirect.com
A Punzi, N Zappimbulso, GM Farinola - Monatshefte für Chemie-Chemical …, 2019 - Springer
Three novel diketopyrrolopyrrole-based molecules for potential application in dye-sensitized solar cells are synthesized starting from a common and easily available key intermediate …
Number of citations: 4 link.springer.com

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